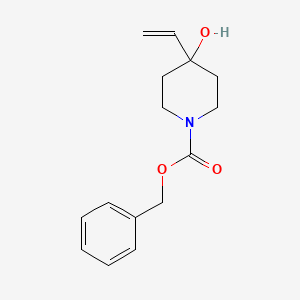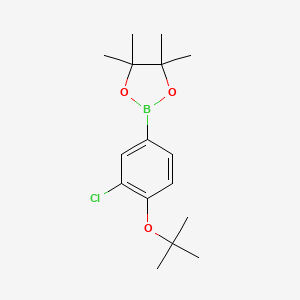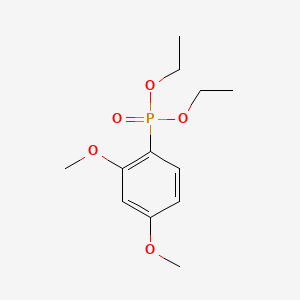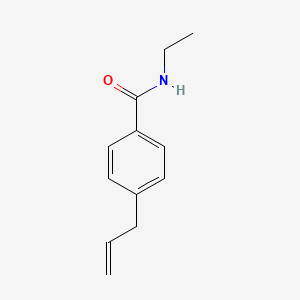
4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: The major product is Benzyl 4-oxo-4-vinylpiperidine-1-carboxylate.
Reduction: The major product is Benzyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists, which inhibit platelet aggregation.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including piperidine derivatives and oxazolidinone-quinolone hybrids with antibacterial activity.
Biological Research: It is used in the development of peptidomimetics and cyclic prodrugs for improved drug delivery and bioavailability.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic conversion to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being synthesized. For example, P2Y12 antagonists target the P2Y12 receptor on platelets, inhibiting their activation and aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 4-Hydroxy-1-piperidinecarboxylate: Similar structure but lacks the vinyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
4-Hydroxypiperidine: Similar structure but lacks both the benzyl and carboxylate groups.
Uniqueness
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and vinyl groups on the piperidine ring, as well as the benzyl carboxylate moiety
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h2-7,18H,1,8-12H2 |
InChI-Schlüssel |
ITTXZJWADRUXBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)


![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)






![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)


![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
